5-(2-FURYL)-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-(2-FURYL)-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a useful research compound. Its molecular formula is C18H11Cl3N4O3S and its molecular weight is 469.7 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-furyl)-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol is 467.961744 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds structurally related to "5-(2-furyl)-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol" often involves multi-step reactions, including condensation and cyclization processes, to introduce specific functional groups conducive to desired activities. Crystal structure analysis of these compounds provides insights into their molecular conformations, bonding characteristics, and potential interaction mechanisms with biological targets. For example, the crystal and molecular structure analysis of 1,2,4-Triazolo-N-amino-thiols reveals detailed conformational features that could be pivotal for their biological activity (Sarala et al., 2006).
Biological Activities
The derivatives of 1,2,4-triazole, including those with furyl and thiol groups, have been explored for various biological activities. These activities range from antimicrobial and anticonvulsant to anti-inflammatory, highlighting the compound's versatility in potential therapeutic applications. For instance, synthesis and evaluation of 1,2,4-triazole derivatives have shown promising antimicrobial activities, suggesting their utility in combating microbial infections (Bektaş et al., 2010).
Antimicrobial and Antioxidant Properties
Compounds structurally similar to "5-(2-furyl)-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol" have been synthesized and assessed for their antimicrobial and antioxidant properties. Research has found that certain derivatives exhibit significant antimicrobial and antioxidant activities, making them potential candidates for developing new therapeutic agents (Karrouchi et al., 2016).
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O3S/c19-10-6-13(20)16(14(21)7-10)27-9-12-4-3-11(28-12)8-22-25-17(23-24-18(25)29)15-2-1-5-26-15/h1-8H,9H2,(H,24,29)/b22-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLPIVKWFSKLEQ-GZIVZEMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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